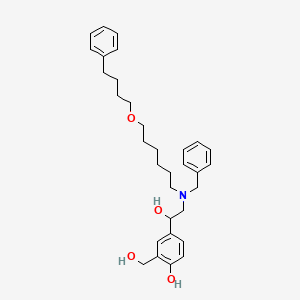

4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol

Descripción general

Descripción

The compound 4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol is a complex organic molecule known for its diverse applications in chemistry, biology, medicine, and industry. The structure features a phenol core substituted with a variety of functional groups, enhancing its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

Alkylation: : Introduction of the benzyl group through a nucleophilic substitution reaction.

Amination: : Incorporation of the amino group via reductive amination.

Ether Formation: : The phenylbutoxy group is attached through a Williamson ether synthesis.

Final Coupling: : The hexyl chain is introduced using an organometallic coupling reaction.

The reaction conditions often require carefully controlled environments, such as inert atmospheres, specific solvents (e.g., anhydrous conditions), and catalysts like palladium or copper complexes.

Industrial Production Methods

On an industrial scale, the production may involve automated synthesisers and large reactors to manage the multi-step processes. Techniques such as continuous flow synthesis might be employed to enhance yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The phenolic and hydroxymethyl groups can undergo oxidation to form quinones and aldehydes, respectively.

Reduction: : The compound can be reduced to modify the hydroxyethyl and phenylbutoxy groups.

Substitution: : The benzyl and amino groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide.

Reduction: : Lithium aluminium hydride, hydrogenation over palladium catalyst.

Substitution: : Alkyl halides, acids, bases (e.g., sodium hydroxide, hydrochloric acid).

Major Products

Oxidation: Quinones, aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various alkylated and aminated products.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Asthma and COPD Treatment

Salmeterol is primarily utilized for its bronchodilator properties, providing relief from bronchospasm associated with asthma and COPD. It works by selectively binding to beta-2 adrenergic receptors in the airway smooth muscle, leading to relaxation and dilation of the airways. This action helps reduce symptoms such as wheezing, coughing, and shortness of breath .

Combination Therapies

Salmeterol is often combined with corticosteroids (e.g., fluticasone) to enhance therapeutic efficacy. This combination not only improves lung function but also reduces the frequency of exacerbations in patients with persistent asthma or COPD .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of Salmeterol involves several key intermediates, including 4-(6-(4-phenylbutoxy)hexyl)benzenemethanamine. The process typically includes the following steps:

- Formation of the Amine Intermediate : N-benzyl-6-(4-phenylbutoxy)hexan-1-amine is synthesized through a multi-step reaction involving commercially available precursors.

- Coupling Reactions : The amine intermediate undergoes coupling with various benzoate derivatives to produce Salmeterol .

Chemical Structure

The molecular formula for Salmeterol is , indicating a complex structure that contributes to its pharmacological activity. The presence of the phenolic hydroxyl group enhances its binding affinity to beta-2 receptors .

Case Studies and Research Findings

Clinical Efficacy Studies

Numerous clinical trials have demonstrated Salmeterol's effectiveness in improving lung function and reducing asthma exacerbations. For instance:

- A study published in The New England Journal of Medicine reported that patients using Salmeterol showed significant improvements in forced expiratory volume (FEV1) compared to those on placebo .

- Long-term studies indicate that Salmeterol reduces nighttime symptoms and improves overall quality of life for patients with asthma .

Safety Profile

Research has also focused on the safety profile of Salmeterol. While generally well-tolerated, some studies have noted an increased risk of severe asthma exacerbations when used without inhaled corticosteroids, highlighting the importance of combination therapy for optimal safety and efficacy .

Future Directions in Research

Ongoing research aims to explore new formulations and delivery methods for Salmeterol, including:

Mecanismo De Acción

The compound interacts with molecular targets such as enzymes and receptors, often by mimicking or inhibiting natural substrates. Its hydroxyl and amino groups allow it to form hydrogen bonds and other interactions, disrupting normal biological processes.

Comparación Con Compuestos Similares

Compared to compounds like 4-hydroxyphenethylamine or 4-hydroxybenzylamine, this compound is unique due to its additional benzyl, phenylbutoxy, and hydroxyethyl groups. These modifications increase its hydrophobicity and reactivity, enhancing its biological and chemical properties.

Similar compounds include:

4-hydroxyphenethylamine

4-hydroxybenzylamine

Benzylhexylamine derivatives

Actividad Biológica

The compound 4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol , often referred to in literature as a derivative of Salmeterol , is a long-acting beta-2 adrenergic receptor agonist. It is primarily utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activities, focusing on its pharmacological effects, mechanism of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C25H37NO4

- CAS Number : 89365-50-4

Salmeterol acts as a selective agonist for the beta-2 adrenergic receptors located in bronchial smooth muscle. Upon binding, it stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels, which leads to relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is crucial for alleviating symptoms associated with asthma and COPD.

Pharmacological Effects

- Bronchodilation : Salmeterol provides prolonged bronchodilation, making it effective for patients requiring long-term control of asthma symptoms.

- Anti-inflammatory Properties : Beyond its role as a bronchodilator, Salmeterol exhibits anti-inflammatory effects by inhibiting the release of inflammatory mediators from mast cells and eosinophils.

Case Studies and Research Findings

Several studies have investigated the biological activity of Salmeterol and its derivatives:

| Study | Findings |

|---|---|

| Study 1 : Long-term efficacy of Salmeterol | Demonstrated significant improvement in lung function and reduction in nighttime asthma symptoms over a 12-week period. |

| Study 2 : Comparative analysis with other bronchodilators | Salmeterol showed superior efficacy in maintaining airway dilation compared to short-acting beta agonists (SABAs). |

| Study 3 : Safety profile assessment | Reported a favorable safety profile with minimal side effects, primarily related to cardiovascular stimulation at high doses. |

In Vitro and In Vivo Studies

In vitro studies have shown that Salmeterol effectively inhibits the proliferation of certain cancer cell lines, indicating potential anti-cancer properties. For example:

- MTT Assay Results : Evaluated the cytotoxic effects on human pancreatic cancer cells, showing significant inhibition of cell growth at varying concentrations.

Summary of Findings

- Cytotoxicity : Salmeterol exhibited dose-dependent cytotoxic effects in cancer cell lines.

- Mechanistic Insights : Studies suggest that the compound may induce apoptosis through caspase activation pathways.

Propiedades

IUPAC Name |

4-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43NO4/c34-26-30-23-29(18-19-31(30)35)32(36)25-33(24-28-16-7-4-8-17-28)20-10-1-2-11-21-37-22-12-9-15-27-13-5-3-6-14-27/h3-8,13-14,16-19,23,32,34-36H,1-2,9-12,15,20-22,24-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBZOLRRKRHSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCN(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697158 | |

| Record name | 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934842-69-0 | |

| Record name | 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.